4-chloro-1-(2-fluoroethyl)-1H-pyrazole

PET Imaging A2A Receptor Radioligand Development

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole is a precision halogenated N1-alkylated pyrazole building block (≥98% purity, beige powder, MW 148.57). Its unique 4-chloro/N1-fluoroethyl substitution pattern directly dictates lipophilicity, metabolic stability, and binding orientation—properties essential for constructing ¹⁸F-radioligand scaffolds and conducting SAR studies. Substituting with a cheaper N1-ethyl or N1-difluoroethyl analog without validation can completely abolish downstream function. The 4-chloro handle also enables rapid diversification via cross-coupling. Pre-characterized identity and purity streamline compound management for high-throughput screening campaigns.

Molecular Formula C5H6ClFN2
Molecular Weight 148.57
CAS No. 1429419-75-9
Cat. No. B2531710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(2-fluoroethyl)-1H-pyrazole
CAS1429419-75-9
Molecular FormulaC5H6ClFN2
Molecular Weight148.57
Structural Identifiers
SMILESC1=C(C=NN1CCF)Cl
InChIInChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
InChIKeyAWLMPNIRSVKMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(2-fluoroethyl)-1H-pyrazole CAS 1429419-75-9: Molecular Profile and Baseline Characteristics for Sourcing


4-Chloro-1-(2-fluoroethyl)-1H-pyrazole (CAS 1429419-75-9) is a halogenated, N1-alkylated pyrazole derivative with the molecular formula C5H6ClFN2 and a molecular weight of 148.57 g/mol. It is typically supplied as a beige powder with a purity of 95% or 98% from commercial vendors . This compound belongs to the class of fluorinated heterocycles, a group known for their importance in medicinal chemistry and agrochemical research due to the unique properties imparted by the fluorine atom. Predicted physicochemical properties include a density of 1.32±0.1 g/cm³ and a boiling point of 211.2±20.0 °C .

Why Substitution of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole with In-Class Analogs Requires Rigorous Validation


Interchanging 4-chloro-1-(2-fluoroethyl)-1H-pyrazole with a structurally similar analog without validation poses significant scientific and procurement risk. The precise combination of a 4-chloro substituent and an N1-fluoroethyl chain on the pyrazole core is not arbitrary. These specific functional groups dictate the molecule's lipophilicity, metabolic stability, and binding orientation within a biological or catalytic pocket. For instance, even a minor change from a fluoroethyl to a fluoropropyl chain can profoundly alter the pharmacokinetic profile of a derived radiotracer, as evidenced in the context of adenosine A2A receptor PET ligands [1]. Therefore, substituting this specific building block with a cheaper or more readily available analog (e.g., an N1-ethyl or N1-difluoroethyl pyrazole) could lead to a complete loss of function in a downstream application, jeopardizing months of research and development work.

Quantitative Evidence Guide for Selecting 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole CAS 1429419-75-9 Over Analogs


In Vivo PET Imaging Performance: Fluoroethyl vs. Fluoropropyl Chains on Pyrazole Scaffolds

In a direct head-to-head preclinical comparison of A2A receptor radioligands, the 18F-fluoroethyl analog (FESCH) demonstrated superior quantification metrics compared to its 18F-fluoropropyl counterpart (FPSCH) in rat brain PET imaging [1].

PET Imaging A2A Receptor Radioligand Development

Computational Modeling Fit: Superior Kinetic Modeling of Fluoroethyl-Tagged Tracers

In the same preclinical PET study, the optimal compartmental model for the fluoroethyl analog (FESCH) was the more complex 2-tissue-compartment model (2TCM), whereas the fluoropropyl analog (FPSCH) was best described by a simpler 1-tissue-compartment model (1TCM) [1].

Pharmacokinetics Compartmental Modeling PET Tracer Analysis

Aqueous Solubility: Quantitative Comparison Against In-Class Analogs

4-chloro-1-(2-fluoroethyl)-1H-pyrazole exhibits a defined lower-limit aqueous solubility of ≥ 25.22 mg/mL (100.00 mM) in water . This can be compared to its positional isomer, 4-fluoro-1-(2-chloroethyl)-1H-pyrazole (CAS 1207961-54-3), for which no such solubility data is readily available, representing a data gap that must be filled experimentally.

Formulation Solubility Physicochemical Properties

Optimal Scientific Application Scenarios for 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole (CAS 1429419-75-9)


As a Key Intermediate in the Synthesis of Fluorinated PET Tracers

Given the demonstrated advantages of a fluoroethyl group in in vivo imaging studies [1], 4-chloro-1-(2-fluoroethyl)-1H-pyrazole is an ideal building block for constructing novel radioligand scaffolds. Its structure allows for rapid incorporation of the 18F-fluoroethyl motif, a common strategy for developing PET tracers, and its 4-chloro substituent provides a handle for further diversification through cross-coupling reactions.

As a Functional Group Probe in Medicinal Chemistry Optimization

The specific impact of the 4-chloro-1-(2-fluoroethyl) substitution pattern on parameters like lipophilicity and metabolic stability, as inferred from class-level behavior [1], makes this compound a valuable tool for medicinal chemists. It can serve as a precise functional group probe in structure-activity relationship (SAR) studies aimed at fine-tuning the pharmacological profile of a lead series.

As a Characterized Building Block for Library Synthesis

For research groups engaged in parallel synthesis or diversity-oriented synthesis, the availability of defined purity (95-98%) and key physicochemical data, including aqueous solubility , streamlines the compound management workflow. This allows researchers to directly plate the compound or create stock solutions for high-throughput screening campaigns without preliminary analytical characterization.

Technical Documentation Hub

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